molecular formula C19H23N3O4S B2869503 4-acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide CAS No. 1091397-72-6

4-acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide

Cat. No.: B2869503
CAS No.: 1091397-72-6
M. Wt: 389.47
InChI Key: UFWADVDMBLJHRL-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with acetamido and complex sulfonamide functional groups. This structure is characteristic of compounds explored for their potential pharmacological activities, as the sulfonamide functional group is known to be a key pharmacophore in a diverse range of therapeutic agents . Compounds containing sulfonamide groups have been shown to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase properties, playing roles in treating various disease states . The specific research applications and mechanism of action for this compound are not fully delineated in the current literature and are an active area of investigation, particularly given the presence of the 3,4-dimethylphenylsulfonamido moiety. Researchers may find value in this chemical as a building block for the synthesis of more complex molecules or as a candidate for biochemical screening assays. This product is intended for research purposes only in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-acetamido-N-[2-[(3,4-dimethylphenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-13-4-9-18(12-14(13)2)27(25,26)21-11-10-20-19(24)16-5-7-17(8-6-16)22-15(3)23/h4-9,12,21H,10-11H2,1-3H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWADVDMBLJHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : 318.39 g/mol
  • CAS Number : 112522-64-2

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. It is suggested that the sulfonamide moiety contributes to its interaction with target proteins, potentially influencing pathways related to inflammation and pain.

Anti-inflammatory Activity

Research indicates that compounds with similar structures demonstrate significant anti-inflammatory effects. For instance, studies have shown that derivatives of sulfonamides can inhibit pro-inflammatory cytokines and reduce edema in animal models.

StudyCompoundDose (mg/kg)% Inhibition
Chloroform Fraction30046.51
Ethyl Acetate Fraction30088.38

The above table summarizes findings from a study where different fractions derived from plants were tested for their anti-inflammatory properties. Although this specific compound was not tested directly, the results suggest a potential for similar activity.

Analgesic Activity

In analgesic assays, compounds similar to this compound have shown promising results in reducing pain responses in animal models.

TreatmentDose (mg/kg)Early Phase % InhibitionLate Phase % Inhibition
Negative Control (Tween-80)3 ml/kg00
Morphine583.0792.94
Ethyl Acetate30074.3588.38

This data indicates that the compound may possess analgesic properties comparable to those of established pain relievers.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Inflammation Models : In a model using carrageenan-induced paw edema, compounds structurally related to this benzamide demonstrated significant reductions in swelling, indicating strong anti-inflammatory potential.
  • Pain Management : In studies involving acetic acid-induced pain models, similar compounds exhibited a marked decrease in writhing responses, suggesting efficacy as analgesics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives with Varied Substituents

4-Acetamido-N-(2-(2-methyl-1H-indol-1-yl)ethyl)benzamide (TG7-117)
  • Structure : Shares the acetamido-benzamide core but replaces the sulfonamido-dimethylphenyl group with a 2-methylindole substituent.
  • Properties : Molecular weight = 336 g/mol; purity >95% (HPLC-ESI).
  • Key Difference : The indole group may enhance π-π stacking interactions with hydrophobic protein pockets compared to the sulfonamido-dimethylphenyl group.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Benzamide core with a 3,4-dimethoxyphenethyl group instead of the sulfonamido-dimethylphenethyl chain.
  • Synthesis : 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction.
  • Properties : Melting point = 90°C; characterized by distinct ¹H/¹³C-NMR shifts (e.g., methoxy protons at δ 3.8 ppm) .

Sulfonamido-Containing Analogues

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
  • Structure: Features a sulfonamide group linked to an isobutylamino moiety and a dimethoxyphenethyl chain.
  • Applications : ACE2 inhibitor with a docking score of -5.51 kcal/mol, suggesting utility in blocking viral entry (e.g., SARS-CoV-2) .
  • Key Difference: The phenoxyacetamide backbone diverges from the benzamide core but highlights the role of sulfonamido groups in targeting viral proteins.
4-Acetamido-N-(2-(diethylamino)ethyl)benzamide hydrochloride
  • Structure: Replaces the sulfonamido-dimethylphenyl group with a diethylaminoethyl chain.
  • Properties : Molecular weight = 313.82 g/mol; stored under inert atmosphere.
  • Key Difference: The tertiary amine (diethylamino) enhances solubility in aqueous environments compared to the hydrophobic dimethylphenyl group.

Sigma Receptor-Targeting Benzamides

[¹²⁵I]PIMBA (N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide)
  • Structure : Iodo-methoxybenzamide with a piperidinyl-ethyl chain.
  • Binding Affinity : Kd = 5.80 nM for sigma-1 receptors; used in prostate cancer imaging and therapy.
  • Key Difference : The iodine atom enables radiopharmaceutical applications, while the methoxy group modulates receptor affinity .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Substituent Biological Target Notable Data
Target Compound ~407* 3,4-Dimethylphenylsulfonamidoethyl Undisclosed N/A
TG7-117 336 2-Methylindole-ethyl EP2 Receptor Purity >95%
Rip-B 313.4 3,4-Dimethoxyphenethyl Undisclosed Mp = 90°C; Yield = 80%
ACE2 Inhibitor ~450* Isobutylamino-sulfonylphenoxy ACE2 Docking Score = -5.51 kcal/mol
4-Acetamido-N-(2-(diethylamino)ethyl)benzamide 313.82 Diethylaminoethyl Likely cardiac targets Storage: Inert atmosphere

*Estimated based on structural similarity.

Research Findings and Trends

  • Role of Sulfonamido Groups : The target compound’s sulfonamido moiety may improve binding to proteins with polar active sites (e.g., proteases or kinases) compared to methoxy or indole groups .
  • Therapeutic Diversity : Structural tweaks shift applications from antiviral (ACE2 inhibitors) to anticancer (sigma receptor ligands) or cardiac (procainamide analogues) domains .

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